An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Bromo-2-methylpentan-2-yl)benzene
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Bromo-2-methylpentan-2-yl)benzene
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for (4-Bromo-2-methylpentan-2-yl)benzene (CAS No. 28457-10-5), a substituted aromatic compound with potential applications as a synthetic intermediate.[1]
Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to provide a robust prediction of its spectral features. This predictive analysis is designed to serve as a valuable tool for researchers in the identification, characterization, and quality control of (4-Bromo-2-methylpentan-2-yl)benzene and related compounds.
Molecular Structure and Atom Labeling
To facilitate a clear and concise discussion of the NMR data, the atoms in (4-Bromo-2-methylpentan-2-yl)benzene have been systematically labeled as depicted in the diagram below. This labeling convention will be used throughout this guide.
Figure 1: Molecular structure and atom labeling for (4-Bromo-2-methylpentan-2-yl)benzene.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (4-Bromo-2-methylpentan-2-yl)benzene in a standard deuterated solvent, such as CDCl₃, is summarized in Table 1. These predictions are based on the analysis of substituent effects on aromatic and aliphatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts for (4-Bromo-2-methylpentan-2-yl)benzene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar (ortho) | 7.20 - 7.30 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing alkyl substituent. |
| H-Ar (meta) | 7.10 - 7.20 | Multiplet | 2H | Less deshielded than ortho protons. |
| H-Ar (para) | 7.00 - 7.10 | Multiplet | 1H | Least deshielded aromatic proton. |
| Hγ | 3.30 - 3.50 | Triplet | 1H | Downfield shift due to the electronegative bromine atom. |
| Hβ | 1.80 - 2.00 | Multiplet | 2H | Aliphatic methylene protons. |
| Hδ | 1.60 - 1.80 | Doublet | 6H | Methyl protons adjacent to a chiral center, potentially diastereotopic. |
| Hα' & Hα'' | 1.30 - 1.50 | Singlet | 6H | Equivalent methyl protons on the quaternary carbon. |
Analysis of Predicted ¹H NMR Chemical Shifts
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Aromatic Protons (H-Ar): The protons on the benzene ring are expected to appear in the range of 7.00-7.30 ppm. The alkyl substituent will cause a slight deshielding effect on the ortho and para protons relative to unsubstituted benzene (δ ≈ 7.26 ppm). The complex splitting patterns arise from spin-spin coupling between the aromatic protons.
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Methylene and Methine Protons (Hβ, Hγ): The proton on the carbon bearing the bromine atom (Hγ) is predicted to be the most downfield of the aliphatic protons (3.30-3.50 ppm) due to the strong deshielding effect of the electronegative bromine atom. The methylene protons (Hβ) will likely appear as a multiplet around 1.80-2.00 ppm.
-
Methyl Protons (Hα', Hα'', Hδ): The two methyl groups attached to the quaternary carbon (Cα) are chemically equivalent and are expected to produce a singlet at approximately 1.30-1.50 ppm, integrating to six protons. The two methyl groups at the end of the alkyl chain (on Cδ) are adjacent to a chiral center (Cγ) and are therefore diastereotopic. This may result in two distinct signals or a single doublet if the chemical shift difference is small. They are predicted to resonate around 1.60-1.80 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for (4-Bromo-2-methylpentan-2-yl)benzene are presented in Table 2. These predictions are based on established substituent chemical shift (SCS) effects for alkyl and bromo groups on benzene and alkane chains.[2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Bromo-2-methylpentan-2-yl)benzene
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cq_ben | 145 - 150 | Quaternary aromatic carbon attached to the alkyl group, deshielded. |
| C-Ar (ortho) | 128 - 130 | Aromatic carbons ortho to the alkyl substituent. |
| C-Ar (meta) | 126 - 128 | Aromatic carbons meta to the alkyl substituent. |
| C-Ar (para) | 125 - 127 | Aromatic carbon para to the alkyl substituent. |
| Cα | 35 - 40 | Quaternary aliphatic carbon. |
| Cβ | 50 - 55 | Methylene carbon adjacent to the quaternary center. |
| Cγ | 60 - 65 | Methine carbon bonded to bromine, significantly deshielded.[4] |
| Cδ | 25 - 30 | Methyl carbons at the end of the alkyl chain. |
| Cα' & Cα'' | 28 - 33 | Equivalent methyl carbons on the quaternary carbon. |
Analysis of Predicted ¹³C NMR Chemical Shifts
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Aromatic Carbons: The quaternary aromatic carbon (Cq_ben) directly attached to the bulky alkyl group is expected to be the most downfield of the aromatic signals (145-150 ppm). The other aromatic carbons will resonate in the typical range of 125-130 ppm.[2]
-
Aliphatic Carbons: The most notable feature in the aliphatic region is the chemical shift of the carbon bearing the bromine atom (Cγ). The high electronegativity of bromine will cause a significant downfield shift, predicted to be in the range of 60-65 ppm.[4] The quaternary carbon (Cα) is expected around 35-40 ppm, while the methylene carbon (Cβ) will be further downfield at approximately 50-55 ppm. The methyl carbons (Cα', Cα'', and Cδ) will appear at higher field, in the range of 25-33 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as (4-Bromo-2-methylpentan-2-yl)benzene.
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[4][5]
-
Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei, ensuring accurate integration.
-
Number of Scans: 8 to 64 scans are usually averaged to enhance the signal-to-noise ratio, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A range of 0-220 ppm is generally sufficient for most organic molecules.[2]
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (4-Bromo-2-methylpentan-2-yl)benzene. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can more effectively identify and characterize this compound in their synthetic endeavors. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, ensuring the integrity and reliability of structural assignments. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.
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